molecular formula C9H8BrClOS B15293480 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone

2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone

Cat. No.: B15293480
M. Wt: 279.58 g/mol
InChI Key: AQKIBNVEBCCFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone typically involves the bromination of 1-(2-chloro-5-methylsulfanylphenyl)ethanone. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-isobutylphenyl)ethanone
  • 2-Bromo-1-(4-methylsulfonylphenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is unique due to the presence of both chlorine and methylsulfanyl groups on the phenyl ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

2-bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H8BrClOS/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

AQKIBNVEBCCFCF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.